Anisotropine methylbromide

Description

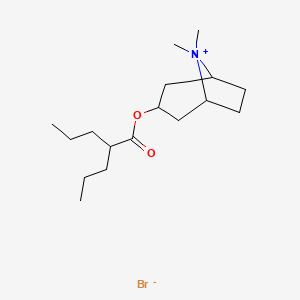

Anisotropine methylbromide (CAS 80-50-2) is a quaternary ammonium anticholinergic agent primarily used to relieve gastrointestinal (GI) spasms and inhibit gastric acid secretion. Its molecular formula is C₁₇H₃₂BrNO₂, with a molecular weight of 362.346 g/mol . It is administered orally in 50 mg tablets and functions as a competitive muscarinic receptor antagonist, reducing smooth muscle contractions in the GI tract . Clinical studies highlight its efficacy in managing conditions like peptic ulcers and irritable bowel syndrome, with a noted preference for its peripheral selectivity and reduced central nervous system (CNS) side effects compared to tertiary amines .

Properties

IUPAC Name |

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1/t14-,15+,16?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFKGMJOKUZAJM-JXMYBXCISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022612 | |

| Record name | Anisotropine methylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.4 [ug/mL] (The mean of the results at pH 7.4), SOL IN WATER, CHLOROFORM; SPARINGLY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER, SOL IN ETHANOL; INSOL IN DIETHYL ETHER | |

| Record name | SID855548 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETONE, WHITE, GLISTENING POWDER OR PLATES | |

CAS No. |

80-50-2 | |

| Record name | Anisotropine methylbromide [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisotropine methylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octatropine methylbromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M960DHIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

329 °C | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Step 1: Esterification of Tropine

Tropine (C$$8$$H$${15}$$NO), a bicyclic amino alcohol derived from alkaloids, undergoes esterification with di-$$n$$-propyl acetyl chloride in anhydrous pyridine. The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of tropine attacks the electrophilic carbonyl carbon of the acetyl chloride.

Reaction Conditions:

- Solvent: Anhydrous pyridine (100 mL per 11.12 g tropine)

- Reagent: Di-$$n$$-propyl acetyl chloride (15.64 g per 11.12 g tropine)

- Temperature: Reflux (≈115°C)

- Duration: 6 hours

- Workup: Chloroform extraction followed by washing with 10% HCl and drying over CaSO$$_4$$

The intermediate, di-$$n$$-propyl acetyl tropine hydrochloride, is recrystallized from a chloroform-hexane mixture, yielding a semisolid residue with a melting point of 186°C.

Step 2: Quaternization with Methyl Bromide

The free base of the ester intermediate is dissolved in acetone and treated with excess methyl bromide. The reaction exploits the nucleophilic nature of the tertiary amine in tropine, facilitating alkylation to form the quaternary ammonium salt.

Reaction Conditions:

- Solvent: Acetone

- Reagent: Methyl bromide (excess)

- Temperature: Ambient (crystallization initiates within minutes)

- Workup: Filtration and recrystallization from acetone

The final product, this compound, is obtained as a white crystalline solid with a melting point of 329°C and a near-quantitative yield.

Optimization and Critical Parameters

Purity and Yield Enhancements

- Recrystallization: The hydrochloride intermediate’s solubility in chloroform allows for selective purification, minimizing pyridine contamination.

- Methyl Bromide Stoichiometry: Excess methyl bromide ensures complete quaternization, critical for avoiding residual amine impurities.

Analytical Characterization

Post-synthesis analysis confirms structural integrity and purity:

Alternative Synthetic Approaches

While the Endo Pharmaceuticals method remains dominant, patent CN107441091A alludes to modified routes for scale-up production, though details are sparing. Potential variations include:

- Microwave-Assisted Synthesis: Reduced reaction time for quaternization, though stability of methyl bromide under microwave conditions requires validation.

- Enzymatic Esterification: Theoretical approaches using lipases for tropine acylation, yet no experimental data exists in public domains.

Industrial-Scale Considerations

Chemical Reactions Analysis

Reaction Conditions:

| Component | Details |

|---|---|

| Reactants | Anisotropine + Methyl bromide |

| Solvent | Acetone or organic solvent |

| Temperature | Controlled (exact range unspecified) |

| Yield | Nearly quantitative after recrystallization |

| By-products | Minimal under optimal conditions |

The process involves:

-

Methylation : The tertiary amine group of anisotropine undergoes nucleophilic substitution (SN2) with methyl bromide, forming the quaternary ammonium center .

-

Crystallization : The product precipitates in acetone, yielding white crystals with a melting point of 329°C .

Substitution Reactions

As a quaternary ammonium compound, this compound primarily participates in substitution reactions :

Key Features:

-

Nucleophilic Displacement : The bromide ion (Br⁻) can be replaced by other nucleophiles (e.g., hydroxide, chloride) in SN2 mechanisms .

-

Steric Effects : The bulky tropine ester group creates steric hindrance, favoring SN2 over elimination (E2) pathways .

Example Reaction:

Hydrolysis

The compound undergoes enzymatic hydrolysis in vivo, primarily in the liver:

Metabolic Pathway:

| Parameter | Details |

|---|---|

| Enzyme | Esterases |

| Site of Action | Hepatic tissue |

| Products | Tropine derivative + 2-propylvaleric acid |

| Bioavailability Impact | Hydrolysis contributes to its short duration of action . |

Stability and Degradation

This compound demonstrates stability under standard conditions but degrades under extreme pH or heat:

Degradation Products:

-

Thermal Decomposition : Above 329°C, decomposition yields volatile brominated compounds and carbonaceous residues .

-

Acidic/Basic Hydrolysis : Rapid breakdown in strongly acidic (pH < 2) or alkaline (pH > 10) environments, releasing tropine and methyl bromide .

Comparative Reactivity

Compared to other anticholinergics:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| Atropine | Ester hydrolysis (non-quaternary) | Higher systemic absorption |

| Homatropine MB | Similar substitution reactions | Greater ocular vs. GI specificity. |

| Ipratropium | Quaternary ammonium with limited hydrolysis | Inhalation-specific use |

Industrial and Laboratory Handling

Scientific Research Applications

Chemistry

Anisotropine methylbromide serves as a reagent in organic synthesis, particularly in the study of quaternary ammonium compounds. Its unique chemical properties allow researchers to explore various reaction mechanisms and synthesize related compounds.

Biology

In biological research, this compound has been investigated for its effects on the gastrointestinal system. It inhibits the muscarinic actions of acetylcholine, leading to decreased motility and secretory activity in the gastrointestinal tract. This property has made it a subject of study for potential treatments of gastrointestinal disorders.

Medicine

Historically, this compound was introduced as an adjunct treatment for peptic ulcers in the 1960s. Its applications include:

- Antispasmodic Effects : It reduces spasms in the gastrointestinal tract, making it useful for treating conditions like irritable bowel syndrome.

- Adjunct Therapy : It has been used alongside antacids or histamine H₂-receptor antagonists to further reduce gastric acid secretion and delay gastric emptying .

Case Study 1: Antisecretory Effects

A double-blind crossover study evaluated the nocturnal antisecretory effects of this compound on gastric secretion. The results demonstrated that high doses significantly reduced acid secretion without major side effects on heart rate or blood pressure, indicating its potential for nighttime therapy in peptic ulcer disease .

Case Study 2: Gastrointestinal Spasm Relief

Another study compared the efficacy of this compound with belladonna alkaloids and phenobarbital in relieving gastrointestinal spasms. The findings suggested that this compound provided effective relief comparable to traditional treatments .

Comparative Data Table

| Compound Name | Primary Use | Mechanism of Action | Specificity |

|---|---|---|---|

| This compound | Antispasmodic | Muscarinic receptor antagonist | Gastrointestinal tract |

| Atropine | Anticholinergic | Muscarinic receptor antagonist | Broader systemic effects |

| Scopolamine | Anticholinergic | Muscarinic receptor antagonist | CNS effects |

| Homatropine Methylbromide | Ophthalmic | Muscarinic receptor antagonist | Eye and respiratory system |

Mechanism of Action

Anisotropine methylbromide exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. It binds to muscarinic receptors, blocking the action of acetylcholine, which leads to reduced motility and secretory activity in the gastrointestinal system .

Molecular Targets and Pathways:

- Targets muscarinic receptors (M1, M2, M3, M4, M5).

- Inhibits the parasympathetic nervous system, leading to decreased gastrointestinal motility and secretions .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Pharmacological Profiles

The table below summarizes key differences between anisotropine methylbromide and structurally or functionally related anticholinergics:

2.2 Efficacy and Tolerability

Anisotropine vs. Belladonna Alkaloids :

A 1966 double-blind crossover study by King demonstrated that this compound achieved comparable relief of GI spasms to belladonna alkaloids (e.g., atropine) but with significantly fewer systemic side effects (e.g., dry mouth: 12% vs. 28%; blurred vision: 5% vs. 18%) . This is attributed to its quaternary ammonium structure, which limits blood-brain barrier penetration, reducing CNS toxicity .Anisotropine vs. Homatropine Methylbromide :

Homatropine methylbromide shares structural similarities but lacks robust clinical data. Evidence suggests it is less potent in receptor binding, though direct comparative studies are absent .- Anisotropine vs. Propantheline Bromide: Propantheline, another quaternary ammonium anticholinergic, has a longer half-life but a higher incidence of anticholinergic adverse effects (e.g., urinary retention) due to stronger muscarinic receptor affinity .

2.3 Pharmacokinetic Considerations

- Absorption and Metabolism :

this compound’s quaternary structure results in poor oral bioavailability (~10–20%), necessitating higher doses for therapeutic effect. However, this also minimizes systemic toxicity .

Biological Activity

Anisotropine methylbromide, also known as octatropine methylbromide, is a quaternary ammonium compound primarily recognized for its role as a muscarinic antagonist. Initially introduced in the 1960s as an adjunct treatment for peptic ulcers, its clinical use has diminished due to the advent of more effective therapies. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical studies.

- Molecular Formula : CHBrNO

- Molar Mass : 362.352 g/mol

- CAS Number : 80-50-2

This compound exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs), specifically targeting M1, M2, M3, and M5 subtypes. This inhibition leads to a decrease in the action of acetylcholine on smooth muscle and exocrine glands, resulting in various physiological effects:

- Reduced gastrointestinal motility : Inhibits peristalsis and secretory activity.

- Antisecretory effects : Decreases gastric acid secretion and salivary production.

- Relaxation of smooth muscle : Exhibits a relaxant effect on bile ducts and urinary bladder.

The compound's pharmacological profile indicates that smaller doses primarily inhibit secretions and cause pupil dilation, while larger doses are necessary to achieve significant reductions in gastrointestinal motility and urinary tract activity .

Pharmacokinetics

- Bioavailability : Approximately 10% to 25% when administered orally.

- Absorption : Gastrointestinal absorption is poor and irregular.

- Metabolism : Primarily hepatic via enzymatic hydrolysis.

- Elimination Route : Exact elimination half-life remains unspecified.

Efficacy in Peptic Ulcer Treatment

- Double-Blind Study on Nocturnal Gastric Secretion :

- Combination Therapy Evaluation :

- Diazepam Interaction Study :

Summary of Biological Activities

| Activity | Description |

|---|---|

| Muscarinic Antagonism | Blocks acetylcholine at mAChRs, reducing GI motility and secretions |

| Antisecretory Effects | Decreases gastric acid secretion and salivary output |

| Smooth Muscle Relaxation | Relaxes bile ducts and urinary bladder |

| Dose Dependency | Smaller doses inhibit secretions; larger doses affect motility |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Anisotropine methylbromide in academic research?

- Answer : Synthesis should follow established protocols for quaternary ammonium compounds, such as alkylation of tropine derivatives with methyl bromide. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment (≥98%) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C NMR). For reproducibility, include detailed reaction conditions (e.g., solvent, temperature, molar ratios) and cross-validate results with mass spectrometry (MS) .

Q. How can researchers design in vitro assays to evaluate the anticholinergic activity of this compound?

- Answer : Use isolated tissue preparations (e.g., guinea pig ileum) to measure competitive inhibition of acetylcholine-induced contractions. Include dose-response curves with atropine as a positive control. Validate results using radioligand binding assays targeting muscarinic receptors (e.g., M3 subtype specificity). Ensure statistical power by triplicate measurements and account for solvent effects .

Q. What analytical techniques are critical for assessing batch-to-batch consistency in this compound purity?

- Answer : Implement reversed-phase HPLC with UV detection (λ = 210 nm) and a C18 column. System suitability criteria should include resolution ≥2.5 between this compound and degradation products (e.g., demethylated analogs). Quantify impurities using reference standards and adhere to pharmacopeial guidelines (e.g., USP-NF) for acceptance thresholds (total impurities ≤1.0%) .

Advanced Research Questions

Q. How can epigenetic regulation by this compound be investigated using bacterial methylome mapping?

- Answer : Utilize Single-Molecule Real-Time sequencing (SMRT-seq) to map DNA methylation motifs (e.g., CAAAAA) in bacterial isolates treated with this compound. Compare methylomes using bioinformatics tools (e.g., REBASE database) and correlate with phenotypic changes (e.g., sporulation efficiency, biofilm formation). Validate findings with CRISPR-Cas9 knockout strains of methyltransferases (MTases) .

Q. What strategies resolve contradictions in TLR4-dependent immune modulation studies involving this compound?

- Answer : Employ isogenic bacterial strains with modified lipid A structures (Table 1 in ) to isolate TLR4 signaling effects. Use TLR4-knockout murine models (C57BL/6 background) to confirm pathway specificity. Combine transcriptomic data (RNA-seq) with cytokine profiling (e.g., TNF-α ELISA) to distinguish direct vs. indirect immune effects .

Q. How should multi-omics data be integrated to study this compound’s impact on host-pathogen interactions?

- Answer : Design longitudinal studies pairing methylome (SMRT-seq), transcriptome (RNA-seq), and metabolome (LC-MS) datasets from infected host tissues. Apply systems biology approaches (e.g., weighted gene co-expression networks) to identify hub genes or metabolites linked to bacterial virulence. Validate using genetic complementation assays in in vivo models (e.g., mouse colonization) .

Q. What experimental controls are essential for ensuring reproducibility in this compound pharmacokinetic studies?

- Answer : Include vehicle controls (e.g., saline) to account for solvent toxicity. Use stable isotope-labeled analogs (e.g., ¹³C-Anisotropine) as internal standards in LC-MS/MS plasma assays. Monitor tissue distribution in multiple organs (liver, kidney, brain) and apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Methodological Guidance for Data Analysis

Q. How can researchers address variability in this compound’s bioactivity across different cell lines?

- Answer : Perform power analysis to determine sample size requirements. Normalize data to housekeeping genes (e.g., GAPDH) and include replicate experiments across independent cell passages. Use Bland-Altman plots to assess agreement between technical and biological replicates .

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in longitudinal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.